![molecular formula C14H32OSn B12554586 4-[Butyl(dipropyl)stannyl]butan-2-ol CAS No. 143326-00-5](/img/structure/B12554586.png)
4-[Butyl(dipropyl)stannyl]butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Butyl(dipropyl)stannyl]butan-2-ol is an organotin compound characterized by the presence of a tin atom bonded to butyl and dipropyl groups, as well as a butan-2-ol moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Butyl(dipropyl)stannyl]butan-2-ol typically involves the reaction of butan-2-ol with butyl(dipropyl)tin chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
Butan-2-ol+Butyl(dipropyl)tin chlorideNaOHthis compound+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-[Butyl(dipropyl)stannyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tin atom can participate in nucleophilic substitution reactions, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and organometallic reagents (Grignard reagents) are employed.
Major Products Formed
Oxidation: Formation of butan-2-one or butanal.
Reduction: Formation of butane.
Substitution: Formation of various organotin derivatives.
科学的研究の応用
4-[Butyl(dipropyl)stannyl]butan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 4-[Butyl(dipropyl)stannyl]butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and distribution in biological systems.
類似化合物との比較
Similar Compounds
- 4-[Butyl(dipropyl)stannyl]butan-1-ol
- 4-[Butyl(dipropyl)stannyl]butan-3-ol
- 4-[Butyl(dipropyl)stannyl]butan-2-one
Uniqueness
4-[Butyl(dipropyl)stannyl]butan-2-ol is unique due to the specific positioning of the hydroxyl group on the butan-2-ol moiety, which influences its reactivity and interactions. The combination of butyl and dipropyl groups bonded to the tin atom also imparts distinct chemical properties compared to other organotin compounds.
特性
CAS番号 |
143326-00-5 |
|---|---|
分子式 |
C14H32OSn |
分子量 |
335.11 g/mol |
IUPAC名 |
4-[butyl(dipropyl)stannyl]butan-2-ol |
InChI |
InChI=1S/C4H9O.C4H9.2C3H7.Sn/c1-3-4(2)5;1-3-4-2;2*1-3-2;/h4-5H,1,3H2,2H3;1,3-4H2,2H3;2*1,3H2,2H3; |
InChIキー |
YWGSJCLYUMIYOP-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCC)(CCC)CCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


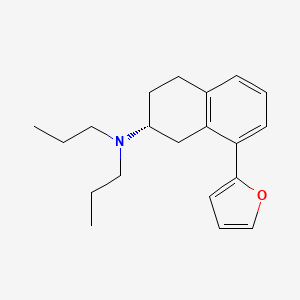
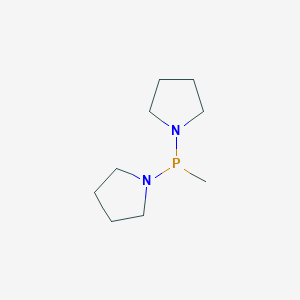
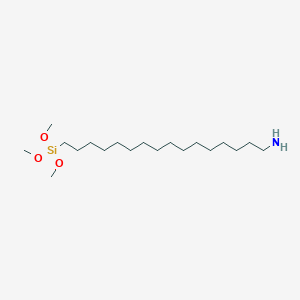
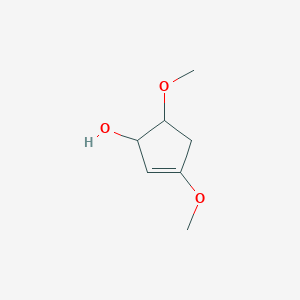
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)
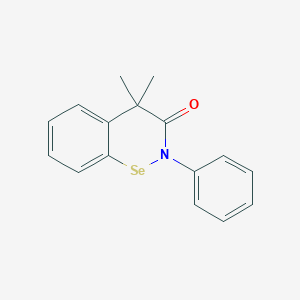

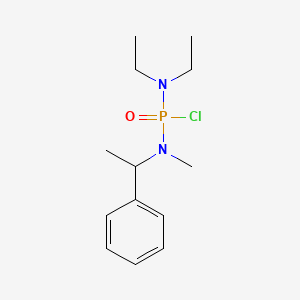
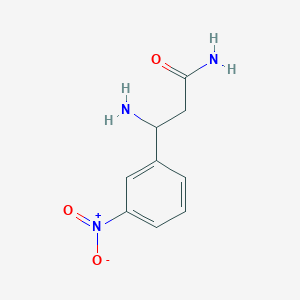

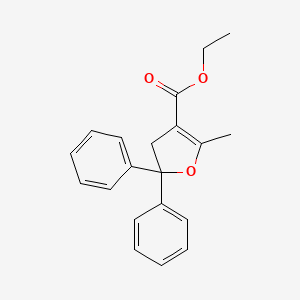
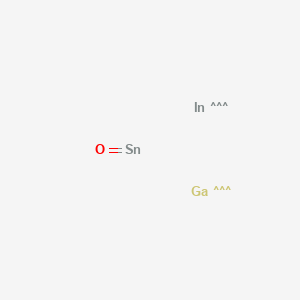
![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)
